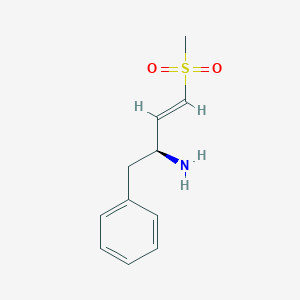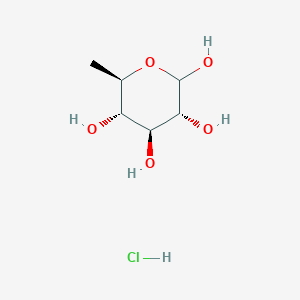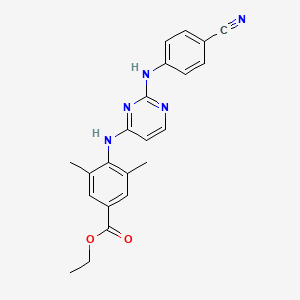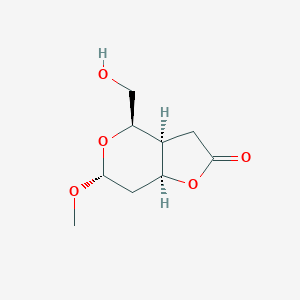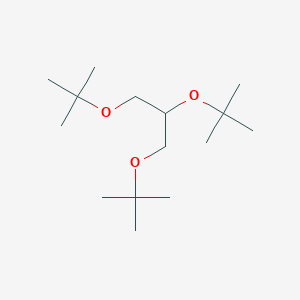
1,2,3-Tri-tert-butoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tri-tert-butoxypropane is an organic compound characterized by the presence of three tert-butoxy groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Tri-tert-butoxypropane can be synthesized through the etherification of glycerol with tert-butyl alcohol in the presence of acid catalysts. The reaction typically involves the use of a commercial ion exchange resin, such as Amberlyst 15, as the catalyst. The optimal conditions for this reaction include a temperature of 70°C, a stoichiometric ratio of glycerol to tert-butyl alcohol (1:3), and the addition of dibutyl ether to shift the reaction equilibrium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Tri-tert-butoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri-tert-butoxypropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2,3-Tri-tert-butoxypropane involves its interaction with molecular targets through its functional groups. The tert-butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-tert-butoxypropane-2,3-diol
- 2-tert-butoxypropane-1,3-diol
- 1,3-di-tert-butoxypropan-2-ol
- 1,2-di-tert-butoxypropan-3-ol
Comparison: 1,2,3-Tri-tert-butoxypropane is unique due to the presence of three tert-butoxy groups, which confer distinct steric and electronic propertiesFor instance, the tri-substitution provides enhanced stability and specific interaction capabilities, making it suitable for specialized industrial and research applications .
Eigenschaften
CAS-Nummer |
92867-55-5 |
|---|---|
Molekularformel |
C15H32O3 |
Molekulargewicht |
260.41 g/mol |
IUPAC-Name |
2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-13(2,3)16-10-12(18-15(7,8)9)11-17-14(4,5)6/h12H,10-11H2,1-9H3 |
InChI-Schlüssel |
TUSHGQUSFYDNJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(COC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


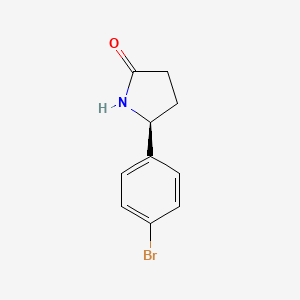
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)


![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


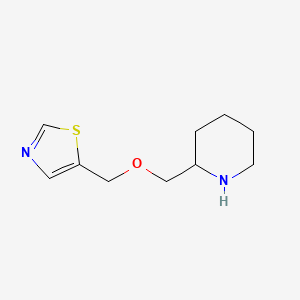
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
